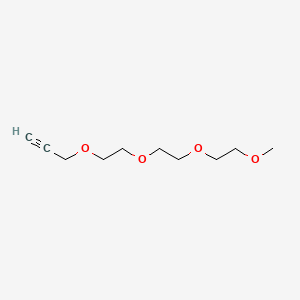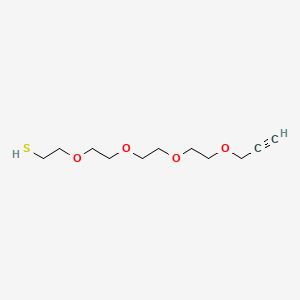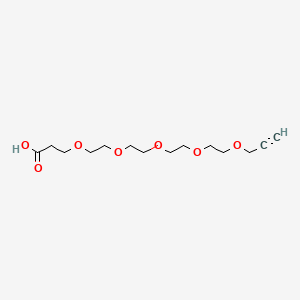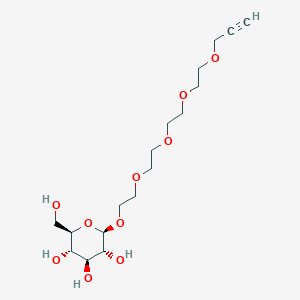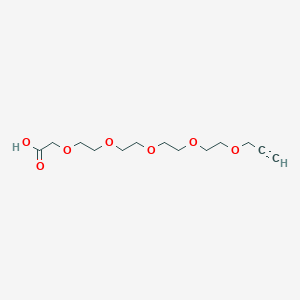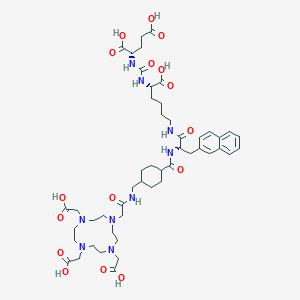
维皮沃肽四乙酸酯
科学研究应用
维皮沃肽四氮杂环丁烷在科学研究中有多种应用,尤其是在医学和肿瘤学领域:
癌症治疗: 它主要用于治疗PSMA阳性转移性去势抵抗性前列腺癌。
放射性药物研究: 维皮沃肽四氮杂环丁烷用于研究开发用于靶向癌症治疗的新型放射性药物.
诊断成像: 该化合物也可用于诊断成像,以识别表达PSMA的肿瘤.
作用机制
维皮沃肽四氮杂环丁烷通过靶向放射性配体治疗机制发挥作用。PSMA-617配体特异性地与表达PSMA的肿瘤细胞结合。 结合后,镥-177组分将β粒子辐射直接传递到肿瘤细胞,导致DNA损伤和细胞死亡 . 这种靶向方法最大限度地减少了对周围健康组织的损伤 .
生化分析
Biochemical Properties
Vipivotide tetraxetan plays a crucial role in biochemical reactions by selectively binding to prostate-specific membrane antigen. The compound is composed of three main components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA, and a linker connecting these two entities . The pharmacophore Glutamate-urea-Lysine binds selectively to prostate-specific membrane antigen, while the chelator DOTA can complex with radioisotopes such as Gallium-68 or Lutetium-177 . This selective binding allows Vipivotide tetraxetan to interact specifically with prostate-specific membrane antigen, facilitating targeted delivery of the radioisotopes to prostate cancer cells.
Cellular Effects
Vipivotide tetraxetan exerts significant effects on various types of cells and cellular processes. Upon binding to prostate-specific membrane antigen-expressing cells, the compound is internalized, leading to the delivery of beta particle radiation from the radioisotope Lutetium-177 . This radiation induces DNA damage in the tumor cells, resulting in cell death . Additionally, Vipivotide tetraxetan influences cell signaling pathways, gene expression, and cellular metabolism by targeting prostate-specific membrane antigen, which is a transmembrane enzyme overexpressed in prostate cancer cells .
Molecular Mechanism
The molecular mechanism of Vipivotide tetraxetan involves its binding to prostate-specific membrane antigen on the surface of prostate cancer cells. The compound’s pharmacophore Glutamate-urea-Lysine binds selectively to prostate-specific membrane antigen, while the chelator DOTA complexes with the radioisotope Lutetium-177 . Upon binding, Vipivotide tetraxetan is internalized into the cancer cells, where the beta particle radiation from Lutetium-177 induces DNA damage, leading to cell death . This targeted approach ensures that the therapeutic effects are concentrated on prostate-specific membrane antigen-expressing tumor cells, minimizing damage to healthy tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, Vipivotide tetraxetan demonstrates high radiolytic stability for at least 72 hours . Studies have shown that the compound maintains its inhibition potency and efficient internalization into prostate-specific membrane antigen-expressing cells over this period . Long-term effects observed in in vitro and in vivo studies include sustained DNA damage and cell death in prostate cancer cells, with minimal impact on surrounding healthy tissues .
Dosage Effects in Animal Models
The effects of Vipivotide tetraxetan vary with different dosages in animal models. Studies have shown that the compound is effective at doses of 7.4 gigabecquerels (GBq) administered intravenously every six weeks for up to six treatments . Higher doses have been associated with increased therapeutic effects, but also with a higher incidence of adverse reactions such as fatigue, dry mouth, nausea, and anemia . It is crucial to balance the dosage to maximize therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
Vipivotide tetraxetan is involved in metabolic pathways that facilitate its binding to prostate-specific membrane antigen and subsequent internalization into cancer cells. The compound interacts with enzymes and cofactors that aid in its selective binding and internalization . These interactions ensure that Vipivotide tetraxetan is efficiently delivered to prostate-specific membrane antigen-expressing cells, where it can exert its therapeutic effects.
Transport and Distribution
Vipivotide tetraxetan is transported and distributed within cells and tissues through its selective binding to prostate-specific membrane antigen. The compound’s pharmacophore Glutamate-urea-Lysine binds to prostate-specific membrane antigen, facilitating its internalization into cancer cells . Once inside the cells, the chelator DOTA complexes with the radioisotope Lutetium-177, ensuring targeted delivery of radiation to the tumor site . This selective transport and distribution minimize the impact on healthy tissues.
Subcellular Localization
The subcellular localization of Vipivotide tetraxetan is primarily within prostate-specific membrane antigen-expressing cells. The compound’s pharmacophore Glutamate-urea-Lysine directs it to the cell surface, where it binds to prostate-specific membrane antigen . Upon binding, Vipivotide tetraxetan is internalized into the cells, where the chelator DOTA ensures the targeted delivery of Lutetium-177 . This subcellular localization is crucial for the compound’s therapeutic efficacy, as it ensures that the radiation is delivered directly to the tumor cells.
准备方法
合成路线和反应条件
维皮沃肽四氮杂环丁烷的合成涉及将PSMA靶向配体(PSMA-617)与放射性同位素镥-177偶联。该过程通常包括以下步骤:
工业生产方法
维皮沃肽四氮杂环丁烷的工业生产涉及PSMA-617配体的规模化合成,然后用镥-177进行放射性标记。 该过程需要严格的质量控制措施以确保最终产品的纯度和功效 .
化学反应分析
反应类型
维皮沃肽四氮杂环丁烷主要经历放射性标记反应,其中PSMA-617配体与镥-177偶联。 该过程涉及螯合剂(DOTA)与放射性同位素之间形成稳定的复合物 .
常用试剂和条件
试剂: PSMA-617配体、镥-177、DOTA螯合剂。
主要产物
相似化合物的比较
类似化合物
镓Ga 68 PSMA-11: 另一种用于前列腺癌诊断成像的PSMA靶向放射性药物.
氟F 18 PSMA-1007: 一种用于表达PSMA的肿瘤的PET成像的放射性药物.
独特性
维皮沃肽四氮杂环丁烷独特的将PSMA靶向配体与β发射性放射性同位素镥-177结合在一起,使其在治疗和诊断方面都非常有效 . 它能够将靶向辐射传递到肿瘤细胞,同时保护健康组织,这使其与其他放射性药物区别开来 .
属性
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHPLHATEXGMQR-VLOIPPKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N9O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702967-37-0 | |
| Record name | Vipivotide tetraxetan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIPIVOTIDE TETRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Prostate-specific membrane antigen (PSMA)-617, a small-molecule ligand, binds with high affinity to the extracellular domain of prostate-specific membrane antigen (PSMA) [ [], [], [], [], [], [], [], [], [] ]. This binding initiates internalization of the PSMA-617-PSMA complex, allowing for targeted delivery of the attached radionuclide to prostate cancer cells [ [], [], [] ].
A: When PSMA-617 is labeled with a therapeutic radionuclide like Lutetium-177 (177Lu) or Actinium-225 (225Ac), the internalization of the complex leads to targeted radiation delivery to PSMA-expressing cells. The emitted radiation, depending on the type (beta particles for 177Lu and alpha particles for 225Ac), induces DNA damage and ultimately cell death [ [], [], [], [], [], [], [], [], [], [], [] ].
ANone: The molecular formula of PSMA-617 is C42H61N9O13, and its molecular weight is 896.0 g/mol. Detailed spectroscopic data can be found in scientific literature and manufacturer documentation.
A: PSMA-617 demonstrates high stability in serum for at least 24 hours [ [] ] and can be stored as a freeze-dried kit for long-term use [ [] ]. The labeled compound also exhibits stability in buffer and human serum for up to 7 days [ [] ].
A: PSMA-617 can be labeled with various trivalent radiometals, including Lutetium-177, Actinium-225, and Scandium-44, using specific buffers and reaction conditions [ [], [], [], [], [] ]. The choice of compatible materials for administration depends on the specific formulation and clinical protocol.
A: Computational methods, including 3-dimensional modeling, have been used to investigate the efficacy of 225Ac-PSMA-617 relative to 177Lu-PSMA-617 by calculating absorbed and equivalent radiation doses to cell nuclei [ [] ]. Further computational studies are likely ongoing to explore various aspects of PSMA-617.
A: Modifications of the linker in PSMA-617 have been shown to impact its binding affinity to PSMA and pharmacokinetic properties, including tumor uptake and kidney clearance [ [] ]. Studies have investigated the replacement of 2-naphthylalanine with 2-indanylglycine or 3,3-diphenylalanine, leading to changes in tumor-to-kidney ratios [ [] ].
A: The addition of an albumin-binding motif to PSMA-617 (creating EB-PSMA-617) extended its blood half-life, resulting in higher tumor accumulation and improved radiotherapeutic efficacy in preclinical models [ [] ]. This suggests that structural modifications can optimize the pharmacokinetics and ultimately the therapeutic potential of PSMA-617.
A: PSMA-617 is formulated as a freeze-dried kit for convenient radiolabeling and administration [ [] ]. The inclusion of gentisic acid as a stabilizer has been shown to maintain the stability of 177Lu-PSMA-617 for extended periods [ [] ]. Researchers are exploring further formulation strategies, such as microemulsion delivery systems, to enhance the therapeutic efficacy and potentially reduce side effects [ [] ].
ANone: The production and use of radiopharmaceuticals, including PSMA-617, are strictly regulated by national and international authorities to ensure safety, health, and environmental protection. These regulations cover various aspects, from radiation safety and quality control during manufacturing to waste management and environmental impact assessments. Specific guidelines and regulations vary by region and are constantly evolving.
A: PSMA-617 primarily targets PSMA-expressing tissues, with high uptake in prostate cancer lesions and kidneys [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Lower uptake is observed in other organs, including the liver, spleen, salivary glands, and intestines [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The biodistribution can vary depending on the radiolabel, patient characteristics, and other factors.
A: PSMA-617 is predominantly excreted through the kidneys [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The rate of clearance depends on the radiolabel used and individual patient factors.
A: Cell lines with high PSMA expression, such as LNCaP cells, are commonly used in vitro to assess the binding affinity, internalization, and cytotoxic effects of PSMA-617 labeled with various radionuclides [ [], [], [], [], [], [], [], [], [], [], [] ].
A: Mouse models bearing PSMA-positive tumor xenografts are frequently employed to study the biodistribution, therapeutic efficacy, and toxicity of PSMA-617 labeled with therapeutic radionuclides like 177Lu or 225Ac [ [], [], [], [], [], [], [], [], [], [], [] ]. These models provide valuable insights into the in vivo behavior of PSMA-617.
A: Clinical trials, such as the VISION trial, have demonstrated that 177Lu-PSMA-617, in combination with standard of care, significantly improves overall survival and radiographic progression-free survival in patients with PSMA-positive mCRPC [ [], [], [], [], [], [], [] ]. The therapy is generally well tolerated, with the most common side effects being fatigue, dry mouth, and nausea [ [], [], [], [], [], [] ].
A: Resistance to PSMA-targeted therapies can arise from various factors, including heterogeneous PSMA expression within tumors, downregulation of PSMA expression, and the emergence of PSMA-negative clones [ [], [], [] ].
A: Circulating androgen receptor (AR) gene amplification has been associated with resistance to 177Lu-PSMA-617 in patients with mCRPC [ [] ]. Patients with AR gene gain demonstrated lower PSA response rates and shorter time to treatment progression compared to those without AR gain [ [] ]. This suggests potential cross-resistance mechanisms between 177Lu-PSMA-617 and androgen receptor pathway inhibitors.
A: The kidneys and salivary glands are considered the primary organs at risk for toxicity during PSMA-617 therapy due to their relatively high uptake of the radioligand [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Careful dosimetry and monitoring are crucial to minimize potential side effects.
A: Strategies like conjugation with albumin-binding motifs [ [] ] and encapsulation in microemulsion delivery systems [ [] ] are being explored to improve the pharmacokinetics of PSMA-617, potentially enhancing its tumor uptake and reducing off-target accumulation.
A: Positron Emission Tomography (PET) imaging with PSMA-targeted tracers like 68Ga-PSMA-11 and F-DCFPyL is used to assess PSMA expression, identify metastatic lesions, and guide patient selection for PSMA-targeted therapies [ [], [], [], [], [], [], [] ].
A: Initial studies suggest that circulating androgen receptor (AR) gene amplification in plasma may be a potential biomarker for resistance to 177Lu-PSMA-617 therapy [ [] ]. Further research is ongoing to identify other reliable biomarkers for predicting treatment response and individualizing therapeutic approaches.
A: Techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and SPECT/CT imaging are commonly used for radiochemical analysis, purity assessment, and biodistribution studies of PSMA-617 [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].
A: The specific formulation of PSMA-617, often as a freeze-dried kit, ensures its solubility and facilitates its radiolabeling and administration [ [] ]. Detailed studies on dissolution rates and solubility in various media are likely conducted during preclinical development to optimize formulation and ensure consistent drug delivery.
ANone: Strict quality control measures are implemented throughout the development, manufacturing, and distribution of PSMA-617 to guarantee its consistency, safety, and efficacy. These measures involve rigorous testing of raw materials, radiochemical purity assessments of the final product, and adherence to Good Manufacturing Practices (GMP) guidelines.
A: Yes, other PSMA-targeted ligands, such as PSMA-11, F-DCFPyL, and various albumin-binder conjugated PSMA-617 derivatives [ [], [], [], [] ], are being investigated for their potential in prostate cancer imaging and therapy. The choice of ligand depends on the specific application, desired properties, and clinical context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






